Cas no 1856972-73-0 (Ethyl 2-(1-amino-2-methylcyclobutyl)acetate)

Ethyl 2-(1-amino-2-methylcyclobutyl)acetate is a cyclobutane-derived ester compound featuring both amino and ester functional groups. Its unique structure, combining a strained cyclobutane ring with reactive moieties, makes it a valuable intermediate in organic synthesis, particularly for the development of pharmacologically active molecules. The presence of the amino group allows for further derivatization, while the ester functionality offers versatility in hydrolysis or transesterification reactions. This compound is particularly useful in medicinal chemistry for constructing constrained analogs or peptidomimetics, where the cyclobutane ring can enhance rigidity and bioavailability. Its well-defined reactivity profile ensures consistent performance in synthetic applications.
Ethyl 2-(1-amino-2-methylcyclobutyl)acetate structure
1856972-73-0 structure
Product name:Ethyl 2-(1-amino-2-methylcyclobutyl)acetate
CAS No:1856972-73-0
MF:C9H17NO2
MW:171.23678278923
CID:6192849
PubChem ID:165525124

Ethyl 2-(1-amino-2-methylcyclobutyl)acetate Chemical and Physical Properties

Names and Identifiers

    • 1856972-73-0
    • ethyl 2-(1-amino-2-methylcyclobutyl)acetate
    • EN300-1287587
    • Ethyl 2-(1-amino-2-methylcyclobutyl)acetate
    • Inchi: 1S/C9H17NO2/c1-3-12-8(11)6-9(10)5-4-7(9)2/h7H,3-6,10H2,1-2H3
    • InChI Key: MRRXZLJEALULHR-UHFFFAOYSA-N
    • SMILES: O(CC)C(CC1(CCC1C)N)=O

Computed Properties

  • Exact Mass: 171.125928785g/mol
  • Monoisotopic Mass: 171.125928785g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 181
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 52.3Ų

Ethyl 2-(1-amino-2-methylcyclobutyl)acetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1287587-100mg
ethyl 2-(1-amino-2-methylcyclobutyl)acetate
1856972-73-0
100mg
$804.0 2023-10-01
Enamine
EN300-1287587-5000mg
ethyl 2-(1-amino-2-methylcyclobutyl)acetate
1856972-73-0
5000mg
$2650.0 2023-10-01
Enamine
EN300-1287587-500mg
ethyl 2-(1-amino-2-methylcyclobutyl)acetate
1856972-73-0
500mg
$877.0 2023-10-01
Enamine
EN300-1287587-50mg
ethyl 2-(1-amino-2-methylcyclobutyl)acetate
1856972-73-0
50mg
$768.0 2023-10-01
Enamine
EN300-1287587-1.0g
ethyl 2-(1-amino-2-methylcyclobutyl)acetate
1856972-73-0
1g
$0.0 2023-06-07
Enamine
EN300-1287587-2500mg
ethyl 2-(1-amino-2-methylcyclobutyl)acetate
1856972-73-0
2500mg
$1791.0 2023-10-01
Enamine
EN300-1287587-1000mg
ethyl 2-(1-amino-2-methylcyclobutyl)acetate
1856972-73-0
1000mg
$914.0 2023-10-01
Enamine
EN300-1287587-10000mg
ethyl 2-(1-amino-2-methylcyclobutyl)acetate
1856972-73-0
10000mg
$3929.0 2023-10-01
Enamine
EN300-1287587-250mg
ethyl 2-(1-amino-2-methylcyclobutyl)acetate
1856972-73-0
250mg
$840.0 2023-10-01

Additional information on Ethyl 2-(1-amino-2-methylcyclobutyl)acetate

Ethyl 2-(1-amino-2-methylcyclobutyl)acetate (CAS No. 1856972-73-0): A Comprehensive Overview

Ethyl 2-(1-amino-2-methylcyclobutyl)acetate, with the chemical identifier CAS No. 1856972-73-0, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural framework, has garnered attention due to its potential applications in the development of novel therapeutic agents. The molecular structure of Ethyl 2-(1-amino-2-methylcyclobutyl)acetate consists of a cyclobutyl ring substituted with an amino group and a methyl group, further functionalized with an acetic acid ethyl ester moiety. Such a configuration suggests a high degree of versatility, making it a valuable scaffold for synthetic chemists and pharmacologists.

The synthesis and characterization of Ethyl 2-(1-amino-2-methylcyclobutyl)acetate have been subjects of extensive research in recent years. The compound's structural features, particularly the presence of the cyclobutyl ring and the amino substituent, make it an attractive candidate for further derivatization and functionalization. Advanced synthetic methodologies have been employed to produce this compound in high yields and purity, enabling its exploration in various pharmacological assays.

In the realm of drug discovery, Ethyl 2-(1-amino-2-methylcyclobutyl)acetate has shown promise as a precursor for the development of bioactive molecules. The cyclobutyl moiety is known for its ability to enhance metabolic stability and binding affinity, while the amino group provides a site for further chemical modifications. Recent studies have highlighted its potential in modulating enzyme activity and receptor interactions, which are critical for therapeutic intervention.

One of the most compelling aspects of Ethyl 2-(1-amino-2-methylcyclobutyl)acetate is its role in the synthesis of novel heterocyclic compounds. Heterocycles are widely recognized for their biological activity and are prevalent in many pharmacologically active agents. The incorporation of the cyclobutyl ring into heterocyclic frameworks has been shown to improve pharmacokinetic properties, including oral bioavailability and tissue distribution. This has led to increased interest in exploring derivatives of Ethyl 2-(1-amino-2-methylcyclobutyl)acetate as potential lead compounds for drug development.

The pharmacological profile of Ethyl 2-(1-amino-2-methylcyclobutyl)acetate has been investigated through various in vitro and in vivo studies. These studies have revealed intriguing insights into its potential therapeutic applications. For instance, preliminary findings suggest that this compound may exhibit inhibitory effects on certain enzymes implicated in inflammatory pathways. This makes it a promising candidate for the development of anti-inflammatory agents, which are essential for treating a wide range of chronic diseases.

Furthermore, the structural motifs present in Ethyl 2-(1-amino-2-methylcyclobutyl)acetate have been explored for their ability to interact with specific biological targets. The cyclobutyl ring is known to mimic certain natural products that exhibit potent biological activities, while the amino group can be further functionalized to enhance binding affinity. These features make it an ideal candidate for structure-based drug design approaches.

The synthetic accessibility of Ethyl 2-(1-amino-2-methylcyclobutyl)acetate has also contributed to its popularity among research chemists. Efficient synthetic routes have been developed that allow for scalable production, facilitating both academic and industrial investigations. These advancements have enabled researchers to explore a wide range of derivatives and analogs, further expanding the potential applications of this compound.

In conclusion, Ethyl 2-(1-amino-2-methylcyclobutyl)acetate (CAS No. 1856972-73-0) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and versatile reactivity make it a valuable scaffold for drug discovery efforts. With ongoing research uncovering new therapeutic potentials, this compound is poised to play a crucial role in the development of next-generation therapeutic agents.

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